REACTION_CXSMILES
|
C([O:3][P:4]([CH:9]([NH:18][C:19]1[S:20][C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=1)[P:10]([O:15]CC)(=[O:14])[O:11]CC)(=[O:8])[O:5]CC)C.Cl>>[S:20]1[C:21]2[CH:27]=[CH:26][CH:25]=[CH:24][C:22]=2[N:23]=[C:19]1[NH:18][CH:9]([P:10]([OH:15])(=[O:11])[OH:14])[P:4]([OH:8])(=[O:3])[OH:5]
|
Name
|
1-(benzothiazol-2-ylamino)methane-1,1-diphosphonic acid tetraethyl ester
|
Quantity
|
4.36 g
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)(=O)C(P(OCC)(=O)OCC)NC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In the course of the reaction
|
Type
|
FILTRATION
|
Details
|
filtration
|
Type
|
WASH
|
Details
|
the product is washed with aqueous methanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C(=NC2=C1C=CC=C2)NC(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |